molecular formula C31H40ClNO6 B14682885 1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate CAS No. 33981-14-5

1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate

Cat. No.: B14682885
CAS No.: 33981-14-5
M. Wt: 558.1 g/mol
InChI Key: YABDJDWVKQJNTN-UHFFFAOYSA-N
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Description

1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a combination of aromatic and aliphatic structures, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate typically involves multiple steps, including the formation of ester and amide bonds. The process may start with the esterification of 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoic acid with 1-(dodecyloxy)-1-oxopropan-2-ol under acidic conditions. This reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate: Shares a similar structure but lacks the dodecyloxy group.

    4-chloro-3-(3-oxo-3-phenylpropanamido)benzoic acid: A precursor in the synthesis of the target compound.

Uniqueness

1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate is unique due to its combination of ester and amide functionalities, along with the presence of both aromatic and aliphatic components. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

33981-14-5

Molecular Formula

C31H40ClNO6

Molecular Weight

558.1 g/mol

IUPAC Name

(1-dodecoxy-1-oxopropan-2-yl) 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoate

InChI

InChI=1S/C31H40ClNO6/c1-3-4-5-6-7-8-9-10-11-15-20-38-30(36)23(2)39-31(37)25-18-19-26(32)27(21-25)33-29(35)22-28(34)24-16-13-12-14-17-24/h12-14,16-19,21,23H,3-11,15,20,22H2,1-2H3,(H,33,35)

InChI Key

YABDJDWVKQJNTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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